molecular formula C15H17N3O B5088568 N-(4-ETHYLPHENYL)-N'-(3-PYRIDYLMETHYL)UREA

N-(4-ETHYLPHENYL)-N'-(3-PYRIDYLMETHYL)UREA

Cat. No.: B5088568
M. Wt: 255.31 g/mol
InChI Key: ONGLBTYQWVWICK-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA: is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features a 4-ethylphenyl group and a 3-pyridylmethyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA typically involves the reaction of 4-ethylphenyl isocyanate with 3-pyridylmethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridyl ring, potentially leading to the formation of piperidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.

    Reduction: Formation of 3-pyridylmethylpiperidine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine: In medicinal chemistry, compounds like N-(4-ETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA are studied for their potential biological activities. They may act as enzyme inhibitors or receptor modulators, making them candidates for drug development.

Industry: In the materials science field, this compound can be used in the development of polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(4-METHYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA
  • N-(4-CHLOROPHENYL)-N’-(3-PYRIDYLMETHYL)UREA
  • N-(4-ETHYLPHENYL)-N’-(2-PYRIDYLMETHYL)UREA

Comparison: Compared to its analogs, N-(4-ETHYLPHENYL)-N’-(3-PYRIDYLMETHYL)UREA may exhibit different physical and chemical properties due to the presence of the ethyl group. This can influence its reactivity, solubility, and biological activity, making it unique among similar compounds.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-12-5-7-14(8-6-12)18-15(19)17-11-13-4-3-9-16-10-13/h3-10H,2,11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGLBTYQWVWICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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